molecular formula C4H14Cl3N3 B6175782 rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis CAS No. 380357-31-3

rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis

Cat. No.: B6175782
CAS No.: 380357-31-3
M. Wt: 210.5
InChI Key:
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Description

rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis typically involves the use of pyrrolidine derivatives as starting materials. The synthetic route often includes steps such as amination, reduction, and purification to achieve the desired stereochemistry and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the production process, allowing for large-scale manufacturing while maintaining the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under an inert atmosphere.

    Substitution: Nucleophiles like halides, amines, and alcohols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis
  • rac-(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride, cis

Uniqueness

rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-aspartic acid", "ethyl acetoacetate", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid with ethyl acetoacetate in the presence of hydrochloric acid to form ethyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate.", "Step 2: Reduction of the carboxylic acid group of ethyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate with sodium cyanoborohydride in methanol to form ethyl (2S)-2-(aminomethyl)pyrrolidine-2-carboxylate.", "Step 3: Hydrolysis of the ethyl ester group of ethyl (2S)-2-(aminomethyl)pyrrolidine-2-carboxylate with sodium hydroxide in water to form (2S)-2-(aminomethyl)pyrrolidine-2-carboxylic acid.", "Step 4: Protection of the amino group of (2S)-2-(aminomethyl)pyrrolidine-2-carboxylic acid with ammonium chloride in the presence of hydrochloric acid to form rac-(3R,4S)-pyrrolidine-3,4-diamine dihydrochloride.", "Step 5: Conversion of rac-(3R,4S)-pyrrolidine-3,4-diamine dihydrochloride to rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis by treatment with hydrochloric acid." ] }

CAS No.

380357-31-3

Molecular Formula

C4H14Cl3N3

Molecular Weight

210.5

Purity

95

Origin of Product

United States

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